molecular formula C17H19NO B1610115 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile CAS No. 500372-26-9

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile

Cat. No.: B1610115
CAS No.: 500372-26-9
M. Wt: 253.34 g/mol
InChI Key: AFNOPYUTGOKTHI-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile is an organic compound characterized by the presence of a naphthalene ring, a pentyloxy group, and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile typically involves the following steps:

    Formation of the Naphthalen-2-YL Intermediate: This can be achieved through Friedel-Crafts alkylation or acylation reactions using naphthalene as the starting material.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via etherification reactions, where naphthalen-2-ol is reacted with pentyl halides under basic conditions.

    Formation of the Acetonitrile Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-YL)-2-(methoxy)acetonitrile: Similar structure but with a methoxy group instead of a pentyloxy group.

    2-(Naphthalen-2-YL)-2-(ethoxy)acetonitrile: Similar structure but with an ethoxy group instead of a pentyloxy group.

Uniqueness

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-naphthalen-2-yl-2-pentoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-6-11-19-17(13-18)16-10-9-14-7-4-5-8-15(14)12-16/h4-5,7-10,12,17H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOPYUTGOKTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(C#N)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439314
Record name 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500372-26-9
Record name 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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